molecular formula C18H21N7O2 B2655116 (5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049425-14-0

(5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2655116
CAS No.: 1049425-14-0
M. Wt: 367.413
InChI Key: ZOGCXVUYBSEDPH-UHFFFAOYSA-N
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Description

The compound (5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including an isoxazole ring, a tetrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Synthesis of the Tetrazole Ring: The tetrazole ring is often formed via the cyclization of an azide with a nitrile.

    Piperazine Derivative Formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the isoxazole, tetrazole, and piperazine derivatives using suitable coupling agents like carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the isoxazole and p-tolyl rings.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the tetrazole ring under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of (5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The isoxazole and tetrazole rings can bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3-amino-5-methylisoxazole share the isoxazole ring and exhibit similar biological activities.

    Tetrazole Derivatives: Compounds such as 5-phenyltetrazole have comparable structural features and pharmacological properties.

    Piperazine Derivatives: Compounds like 1-benzylpiperazine are structurally similar and used in various therapeutic applications.

Uniqueness

What sets (5-methylisoxazol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for diverse applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-3-5-15(6-4-13)25-17(19-21-22-25)12-23-7-9-24(10-8-23)18(26)16-11-14(2)27-20-16/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGCXVUYBSEDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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